Fludarabine

Vue d'ensemble

Description

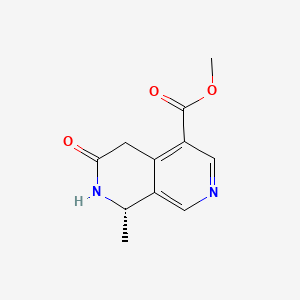

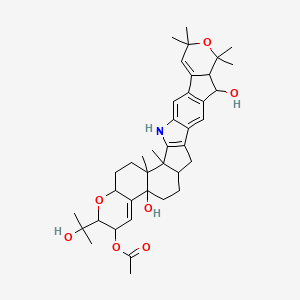

Fludarabine est un analogue de la purine et un agent antinéoplasiqueCe composé est principalement utilisé dans le traitement des malignités hématologiques telles que la leucémie lymphoïde chronique, le lymphome non hodgkinien, la leucémie myéloïde aiguë et la leucémie lymphoïde aiguë . This compound agit en interférant avec la duplication de l'ADN, ce qui en fait un agent chimiothérapeutique crucial .

Applications De Recherche Scientifique

Fludarabine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with DNA.

Biology: Employed in research on DNA synthesis and repair mechanisms.

Medicine: Widely used in chemotherapy for treating hematological malignancies.

Industry: Utilized in the production of other nucleoside analogs and related compounds.

Mécanisme D'action

Target of Action

Fludarabine is a purine analog antimetabolite . Its primary targets are DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These enzymes play crucial roles in DNA synthesis and replication, making them ideal targets for a chemotherapeutic agent like this compound.

Mode of Action

this compound phosphate, the active form of this compound, is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis . By interfering with these enzymes, this compound disrupts DNA synthesis and replication, leading to cell death .

Biochemical Pathways

this compound’s action primarily affects the DNA synthesis pathway. It inhibits ribonucleotide reductase, preventing the formation of deoxyribonucleotides needed for DNA synthesis . It also incorporates into DNA, causing premature chain termination and DNA damage . Additionally, it inhibits DNA ligase and DNA primase, further disrupting DNA synthesis .

Pharmacokinetics

this compound is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP . The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase . This compound has a bioavailability of 55%, and it is 19 to 29% protein-bound . It has an elimination half-life of 20 hours and is excreted via the kidneys .

Result of Action

this compound’s action results in the inhibition of DNA synthesis, leading to cell death . It is used in the treatment of chronic lymphocytic leukemia, producing higher response rates than alkylating agents . It can cause severe side effects, including brain dysfunction, low blood cell counts, and lung inflammation .

Action Environment

this compound is active against both dividing and resting cells . Being phosphorylated, this compound is ionized at physiologic pH and is effectively trapped in the blood . This property allows it to be active in various physiological environments. Its efficacy and stability can be influenced by factors such as renal function, as it is renally eliminated , and the presence of other drugs .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fludarabine is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP . The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase .

Cellular Effects

This compound has been used in a variety of clinical circumstances, including use of this compound alone as well as in combinations with DNA-damaging agents or membrane-targeted antibodies . Other strategies have used this compound to reduce immunological function, thus facilitating non-myeloablative stem cell transplants .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active form, F-ara-ATP. It is involved in the inhibition of DNA synthesis by inhibition of ribonucleotide reductase, and by incorporation into DNA, leading to chain termination .

Metabolic Pathways

This compound is involved in the nucleotide synthesis pathway. It is converted to its active form, F-ara-ATP, which then interacts with various enzymes and cofactors .

Transport and Distribution

This compound monophosphate is dephosphorylated to the metabolite 9-β-arabinofuranosyl-2-fluoroadenine (F-Ara-A) within 5 minutes of intravenous infusion . F-Ara-A is then transported into the cell where it is converted to its active form, F-Ara-A-triphosphate (F-Ara-ATP) .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Fludarabine peut être synthétisée en utilisant la 2-fluoro-9-bêta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adénine comme matière première. La réaction implique une solution mixte d'hydroxyde de sodium et d'ammoniaque comme réactif et une solution mixte d'eau et de 2-méthyltétrahydrofurane comme solvant. La réaction est effectuée à 0-5°C pendant 1-3 heures, suivie d'une neutralisation avec de l'acide acétique glacial, d'une filtration sous vide, d'une recristallisation et d'une décoloration avec du charbon actif pour obtenir de la this compound pure .

Méthodes de Production Industrielle : La production industrielle de this compound implique l'estérification et l'hydrolyse de la this compound et de l'oxychlorure de phosphore. Le processus comprend le couplage du noyau du cycle purine et du noyau du cycle sucre comme matières premières initiales, suivi d'opérations en plusieurs étapes et d'une déprotection pour obtenir le produit cible .

Analyse Des Réactions Chimiques

Types de Réactions : Fludarabine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.

Substitution : Des réactions de substitution peuvent se produire sur le cycle purine ou sur la partie sucre.

Réactifs et Conditions Courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les halogénures ou les amines dans des conditions basiques ou acides.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la this compound, qui peuvent avoir différentes propriétés pharmacologiques .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues des nucléosides et leurs interactions avec l'ADN.

Biologie : Employé dans la recherche sur les mécanismes de synthèse et de réparation de l'ADN.

Médecine : Largement utilisé en chimiothérapie pour traiter les malignités hématologiques.

Industrie : Utilisé dans la production d'autres analogues des nucléosides et de composés apparentés.

5. Mécanisme d'Action

Le phosphate de this compound est rapidement déphosphorylé en 2-fluoro-ara-A puis phosphorylé à l'intérieur de la cellule par la désoxycytidine kinase en triphosphate actif, 2-fluoro-ara-ATP. Ce métabolite inhibe l'ADN polymérase alpha, la ribonucléotide réductase et l'ADN primase, entraînant l'inhibition de la synthèse de l'ADN et la destruction des cellules cancéreuses .

Composés Similaires :

Bendamustine : Utilisé comme régime lymphodéplétif alternatif avec des taux de réponse potentiellement similaires et une toxicité réduite.

Unicité : this compound est unique en raison de sa forte sélectivité pour les lymphocytes et de sa capacité à inhiber la synthèse de l'ADN dans les cellules en division et au repos. Ses effets immunosuppresseurs la rendent également précieuse dans les régimes de conditionnement avant la transplantation de cellules souches .

Comparaison Avec Des Composés Similaires

Clofarabine: Another purine nucleoside analog with similar mechanisms but higher toxicity in the upfront leukemia setting.

Bendamustine: Used as an alternative lymphodepleting regimen with potentially similar response rates and decreased toxicity.

Uniqueness: Fludarabine is unique due to its high selectivity for lymphocytes and its ability to inhibit DNA synthesis in both dividing and resting cells. Its immunosuppressive effects also make it valuable in conditioning regimens prior to stem cell transplantation .

Propriétés

IUPAC Name |

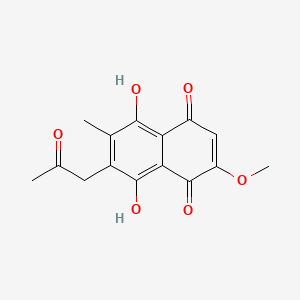

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039657 | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly sol water, org solvents | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase and DNA primase, thus inhibiting DNA synthesis. The mechanism of action of this antimetabolite is not completely characterized and may be multi-faceted., Fluorinated adenine analog causes inhibition of DNA synthesis by inhibiting ribonucleotide reductase & DNA polymerase., Fludarabine is a purine antimetabolite. Activity occurs as the result of activation to 2-fluoro-ara-ATP and includes inhibition of DNA synthesis (primarily in the S-phase of cell division by inhibition of ribonucleotide reductase and the DNA polymerases. It is also postulated that fludarabine interferes with RNA by decreased incorporation of uridine and leucine into RNA and protein, respectively. Fludarabine is also active against non-proliferating cells., This review establishes the pharmacokinetic characteristics of the major nucleoside analogs with cytotoxic activity. Cytarabine, pentostatin, fludarabine, cladribine & gemcitabine are all prodrugs whose plasma pharmacokinetics do not fully reflect their therapeutic activity; after cellular uptake, these compounds undergo phosphorylation by deoxycytidine kinase before their incorporation into DNA results in cell death. Cytarabine is principally active in the S phase of the cell cycle & is most toxic to replicating cells, whereas pentostatin, fludarabine & cladribine are incorporated into DNA during the process in which strand breaks are repaired & are therefore cytotoxic to slowly replicating cells (although the action of pentostatin results from its inhibition of adenosine deaminase). Gemcitabine is unusual in being highly metabolized in solid tumor cells. The cytotoxic activity of pentostatin, fludarabine and cladribine against the clonal cells of lymphoproliferative disorders is accompanied by damage to normal lymphoid cells, which results in significant & long-lasting immunosuppression. Useful interactions between nucleoside analogs have been defined. Cells that are primed by exposure to fludarabine or cladribine exhibit enhanced accumulation of cytarabine triphosphate (the cytotoxic nucleotide of cytarabine) & an improved therapeutic effect against acute myeloid leukemia & chronic lymphocytic leukemia can be achieved by clinical schedules that exploit this effect. Combinations of alkylating agents & fludarabine or cladribine are also synergistic in producing significantly enhanced activity against refractory lymphoid malignancies, but at the cost of increased hematological toxicity. Developments in the clinical admin of gemcitabine are concentrating on efforts to extend the duration of exposure to the drug as a means of counteracting its rapid catabolism in the circulation. Future developments with this group of agents will further explore the use of fludarabine-based combination therapies to produce a transient period of myelosuppression & immunosuppression that is sufficient to permit the engraftment of allogeneic hemopoietic stem cells & also exploit the immunological benefits of graft-versus-tumor reactions. In addition, the clinical spectrum of activity of gemcitabine is also being extended by combining the drug with other active chemotherapeutic agents, such as cisplatin, & by early studies of its role as a radiosensitiser. | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

21679-14-1 | |

| Record name | Fludarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludarabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)